2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: Structural Profiling and Application in Kinase Inhibitor Design
2-Amino-4-cyclopropylpyrimidine-5-carbonitrile: Structural Profiling and Application in Kinase Inhibitor Design
Executive Summary
In modern targeted drug discovery, the selection of starting fragments dictates the trajectory of lead optimization. 2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (CAS: 2214020-57-0) represents a highly specialized, "privileged" building block [1]. This molecule elegantly combines three synergistic motifs: a 2-aminopyrimidine core for ATP-competitive hinge binding, a cyclopropyl group for conformationally restricted lipophilicity, and a 5-carbonitrile group for electronic modulation and metabolic shielding.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. Here, we will dissect the causality behind this molecule's structural features, outline self-validating synthetic and experimental protocols, and provide a framework for integrating this scaffold into advanced kinase inhibitor hit-to-lead workflows.
Physiochemical Profiling & Structural Causality
Understanding the physiochemical baseline of a building block is critical for predicting its behavior in biological assays and synthetic routes. The properties of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile are summarized below, derived from established cheminformatics databases [2].
Table 1: Quantitative Data and Structural Significance
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 2214020-57-0 | Unique identifier for procurement and regulatory tracking [1]. |
| Molecular Formula | C8H8N4 | Low molecular weight (160.07 Da) ensures high Ligand Efficiency (LE) during fragment-based drug discovery (FBDD). |
| Predicted XlogP | 0.2 | High hydrophilicity prevents non-specific hydrophobic aggregation in primary biochemical assays. |
| Predicted CCS | 133.8 Ų ([M+H]+) | Collision Cross Section data aids in LC-IM-MS (Ion Mobility Mass Spectrometry) metabolite tracking [2]. |
| InChIKey | PUGKOIJQAZVGCI | Standardized structural representation for computational docking and SAR tracking. |
Electronic and Steric Effects
The presence of the 5-carbonitrile (cyano) group is not merely a synthetic handle; it exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect on the pyrimidine ring.
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Causality: This electron withdrawal lowers the pKa of the 2-amino group. While it makes the amine a weaker base, it significantly increases its capacity as a hydrogen bond donor, which is critical for interacting with the kinase hinge region. Furthermore, the 5-position of pyrimidines is a notorious hotspot for CYP450-mediated oxidative metabolism; blocking it with a metabolically inert cyano group enhances the pharmacokinetic half-life of downstream lead compounds.
Mechanistic Role in Drug Design: The Kinase Hinge-Binding Paradigm
The 2-aminopyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., imatinib, osimertinib) because it acts as a bioisostere for the adenine ring of ATP [3].
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Bidentate Hydrogen Bonding: The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region (typically involving residues like Met, Leu, or Glu) [3].
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The Cyclopropyl Advantage: The 4-cyclopropyl group is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Unlike flexible linear alkyl chains (e.g., a propyl group) which suffer an entropic penalty upon binding, the rigid cyclopropyl ring minimizes this penalty. Additionally, the high s-character of the cyclopropyl C-C bonds provides exceptional resistance to oxidative metabolism compared to standard aliphatic rings [4].
Fig 1: Bidentate H-bonding and steric interactions of the pyrimidine scaffold within the kinase hinge.
Synthetic Methodologies: Core Assembly and Functionalization
To utilize this scaffold effectively, medicinal chemists must understand its de novo assembly. The following protocol outlines a self-validating system for synthesizing the core via a base-catalyzed condensation, ensuring high regioselectivity.
Protocol 1: Base-Catalyzed Condensation for Pyrimidine Assembly
Objective: Synthesize the 2-amino-4-cyclopropylpyrimidine-5-carbonitrile core from acyclic precursors.
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Electrophile Activation: Combine 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in anhydrous toluene.
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Causality: DMF-DMA acts as a one-carbon electrophile. It condenses with the active methylene group to form an intermediate dimethylamino-acrylonitrile derivative. This establishes the required 1,3-dielectrophilic system necessary for pyrimidine ring closure.
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Intermediate Isolation: Reflux the mixture at 110°C for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1). Concentrate under vacuum to yield the crude enamine intermediate.
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Cyclization: Dissolve the intermediate in anhydrous ethanol. Add guanidine hydrochloride (1.5 eq) followed by sodium ethoxide (1.5 eq).
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Causality: Sodium ethoxide is strictly required to deprotonate the guanidine hydrochloride, generating the free base. The highly nucleophilic nitrogen atoms of free guanidine then attack the 1,3-dielectrophile in a stepwise condensation-aromatization sequence.
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Reflux and Purification: Heat the reaction to 80°C for 12 hours. Cool to room temperature and quench with ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield pure 2-amino-4-cyclopropylpyrimidine-5-carbonitrile. Validate purity (>95%) via LC-MS and 1H-NMR.
Experimental Workflows for Scaffold Validation
Once the scaffold is synthesized or procured, it must be validated against the target kinase. The most reliable, self-validating method for assessing hinge-binding fragments is Differential Scanning Fluorimetry (DSF) , also known as a Thermal Shift Assay.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Hinge-Binding Validation
Objective: Quantify the binding affinity of the pyrimidine scaffold to a recombinant kinase domain via thermal stabilization.
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Protein Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
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Causality: Maintaining physiological pH and a reducing environment (DTT) prevents spontaneous disulfide-mediated aggregation, ensuring the ATP-binding pocket remains natively folded and accessible.
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Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.
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Causality: SYPRO Orange is an environmentally sensitive fluorophore. It is quenched in aqueous solutions but fluoresces strongly when it binds to the hydrophobic core of the protein that becomes exposed during thermal unfolding.
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Ligand Incubation: Add the pyrimidine compound (dissolved in DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration is strictly ≤1% (v/v).
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Causality: Higher DMSO concentrations inherently destabilize proteins, leading to false-positive shifts in the melting temperature (Tm) and compromising data integrity.
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Thermal Melt Execution: Subject the 384-well microplate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system. Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).
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Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. A positive shift (ΔTm > 2°C) confirms specific thermodynamic stabilization of the folded kinase state by the ligand.
Fig 2: Iterative hit-to-lead workflow utilizing the cyclopropylpyrimidine scaffold for kinase inhibitor discovery.
References
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PubChemLite (Université du Luxembourg). 2-amino-4-cyclopropylpyrimidine-5-carbonitrile (C8H8N4) Structural Information and Predicted Collision Cross Section. URL:[Link](Note: Grounded via specific Uni.lu PubChemLite database query)
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National Center for Biotechnology Information (PMC). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. URL:[Link]
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National Center for Biotechnology Information (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. URL:[Link]
